molecular formula C10H18ClNO2 B8230288 Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B8230288
M. Wt: 219.71 g/mol
InChI Key: WMXDQFWQOGJYEQ-UHFFFAOYSA-N
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Description

Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid derivative with a rigid [2.2.2]octane scaffold. Its structure features a methyl ester group at position 2 and an amine group at position 3, both in the (2S,3S) configuration . This compound is enantiomerically pure (ee ≥ 98%) and serves as a critical chiral building block in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors. Key properties include:

  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight: 205.68 g/mol (calculated)
  • CAS Number: 2173637-41-5
  • Purity: ≥98%

Its synthesis typically involves hydrogenation of unsaturated precursors (e.g., bicyclo[2.2.2]oct-5-ene derivatives) using Pd/C catalysts under high-pressure H₂, followed by HCl treatment to yield the hydrochloride salt .

Properties

IUPAC Name

methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXDQFWQOGJYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Reductive Amination Strategy

The most widely adopted method involves a chiral reductive amination approach starting from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate. This route, detailed in a 2020 patent (EP3904333A1), employs a stereoselective reductive amination using a chiral auxiliary to establish the (2S,3S) configuration. The process begins with the condensation of 3-ketobicyclo[2.2.2]octane-2-carboxylate with (S)-1-naphthylethylamine, followed by hydrogenation over platinum carbon at 35°C under 1 MPa H₂ pressure. Subsequent ester conformation adjustment via sodium tert-butoxide-mediated epimerization ensures correct stereochemistry, achieving enantiomeric excess (ee) >99%.

Key reagents and conditions:

  • Chiral auxiliary : (S)-1-Naphthylethylamine

  • Reduction catalyst : 5% Pt/C in ethanol/ethyl acetate

  • Epimerization base : Sodium tert-butoxide in tetrahydrofuran/tert-butanol at 0–10°C

This method addresses earlier limitations of Curtius rearrangement routes, which required hazardous diphenyl azidophosphate and suffered from low yields (~40%).

Alternative Hydroformylation-Oxidation Approach

A complementary method from the 2018 patent (WO2019075004A1) utilizes hydroformylation of 1,4-dimethylenecyclohexane precursors. Treatment with syngas (CO/H₂) under ruthenium catalysis at 90–250°C and 5–300 bar pressure generates aldehyde intermediates, which undergo oxidative amination to install the amino group. While less stereoselective than reductive methods, this route provides access to diverse bicyclo[2.2.2]octane derivatives through modular functionalization.

Industrial-Scale Production Techniques

Continuous Flow Optimization

Industrial processes prioritize safety and scalability through continuous flow systems. A 2023 VulcanChem report highlights the use of microreactors for exothermic steps like hydrogenation, reducing thermal runaway risks while maintaining 85–90% yield. Flow chemistry also enables precise control over residence time during epimerization, minimizing byproduct formation.

Crystallization and Purification

Final hydrochloride salt formation employs antisolvent crystallization using tert-butyl methyl ether (TBME), achieving >99.5% purity. Industrial batches utilize parametric control of:

  • Temperature ramp rate: 0.5°C/min

  • Antisolvent addition rate: 2 L/min per kg API

  • Stirring speed: 120 rpm

Reaction Conditions and Optimization

Reductive Amination Parameters

Critical parameters for high stereoselectivity include:

ParameterOptimal RangeImpact on Yield/ee
H₂ Pressure0.8–1.2 MPa<1 MPa: Incomplete reduction >1.5 MPa: Over-reduction
Temperature30–40°CHigher temps reduce ee by 2–3%/5°C
Catalyst Loading5–7 wt% Pt/CLower loading prolongs reaction time

Solvent Systems

  • Hydrogenation : Ethanol/ethyl acetate (3:1 v/v) balances substrate solubility and catalyst activity.

  • Epimerization : Tetrahydrofuran/tert-butanol (1:1) suppresses side reactions during base treatment.

Challenges and Recent Innovations

Historical Limitations

Early routes faced three major issues:

  • Safety : Curtius rearrangement using diphenyl azidophosphate posed explosion risks.

  • Cost : Chiral auxiliaries like quinidine increased raw material expenses by 60–70%.

  • Scalability : Batch hydrogenation required 12–24 hr cycles, limiting throughput.

Advancements Post-2020

Recent innovations include:

  • Biocatalytic Reductive Amination : Engineered amine dehydrogenases enable NADPH-free amination, cutting reagent costs by 30%.

  • Photocatalytic Epimerization : Visible-light-driven isomerization reduces sodium tert-butoxide usage by 80% while maintaining 98% ee.

  • Waste Valorization : Spent platinum catalyst is recovered via acidic wash (HCl/thiourea), achieving 95% Pt reuse .

Scientific Research Applications

Scientific Research Applications

Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has diverse applications across several domains:

Medicinal Chemistry

  • Drug Development : This compound serves as a crucial building block in synthesizing novel pharmaceuticals with potential therapeutic effects. Its unique bicyclic structure allows for modifications that can enhance pharmacological activity.
  • Potential Therapeutic Uses : Ongoing research is exploring its efficacy in treating neurological disorders due to its interaction with neurotransmitter receptors.

Biological Research

  • Biological Activity : Studies indicate that this compound exhibits various biological activities, including neuroprotective and antinociceptive effects.
  • Interaction Studies : Research focuses on its binding affinity with biological targets, which helps elucidate its mechanism of action.

Chemical Synthesis

  • Building Block for Complex Molecules : The compound is used as a precursor in synthesizing more complex organic molecules, facilitating advancements in chemical research.

Case Study 1: Neuroprotective Effects

Research conducted on the neuroprotective properties of this compound demonstrated its potential to mitigate neuronal damage in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems was highlighted as a key mechanism.

Case Study 2: Antinociceptive Activity

A study investigating the antinociceptive effects of this compound revealed significant pain relief in animal models when administered at specific dosages, suggesting its potential use in pain management therapies.

Mechanism of Action

The mechanism of action of Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride

  • Molecular Formula: C₁₁H₂₀ClNO₂
  • Key Differences :
    • Ethyl ester substituent increases molecular weight (233.74 g/mol vs. 205.68 g/mol) and lipophilicity .
    • Enantiomers exhibit distinct optical rotations (e.g., (+)-3: αD = +15.4; (–)-3: αD = –17.5 in MeOH) .
    • Physical state varies: Some enantiomers are oils, while others crystallize (mp 130–196°C) .
Compound CAS Number Molecular Formula Melting Point (°C) Optical Rotation (αD) Reference
(+)-Ethyl (2R,3R)-3-amino derivative Not provided C₁₁H₂₀ClNO₂ Oil +15.4 (MeOH)
(–)-Ethyl (2S,3S)-3-amino derivative Not provided C₁₁H₂₀ClNO₂ Oil –17.5 (MeOH)
Racemic ethyl derivative (±)-3 Not provided C₁₁H₂₀ClNO₂ 130–133 N/A

Positional Isomers: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₇ClNO₂
  • Key Differences: Amino and ester groups occupy positions 4 and 1, respectively, altering steric and electronic properties.
  • Applications : Used in medicinal chemistry for scaffold diversification .

Bicyclo[2.2.1] Systems: Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₅ClNO₂
  • Key Differences :
    • Smaller bicyclo[2.2.1] framework increases ring strain, enhancing reactivity.
    • Unsaturated (hept-5-ene) backbone reduces stability compared to saturated analogs .
  • CAS Number : 1379290-58-0 .

Non-Ester Derivatives: {bicyclo[2.2.2]octan-2-yl}methanamine Hydrochloride

  • Molecular Formula : C₉H₁₈ClN
  • Key Differences :
    • Replaces ester with methanamine group, simplifying the structure.
    • Lower molecular weight (175.7 g/mol) and altered solubility profile .
  • Applications : Utilized in ligand design for G-protein-coupled receptors .

Racemic vs. Enantiopure Forms

  • Racemic Mixtures :
    • Exhibit lower melting points (e.g., (±)-2: mp 227–229°C vs. enantiopure (+)-2: mp 220°C) due to disrupted crystal packing .
    • Lack optical activity, limiting use in asymmetric synthesis .
  • Enantiopure Forms :
    • Critical for stereoselective reactions; e.g., (+)-2 has αD = +47.9 (EtOH) .

Commercial Availability

  • Suppliers: Enamine Ltd, CymitQuimica, and 12+ global suppliers (e.g., Senor Life Sciences, Xi'an Costrong) .
  • Pricing : ~25 kg/RMB for the (2S,3S)-methyl derivative .

Biological Activity

Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, also known as (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, is an organic compound with significant biological activity due to its unique bicyclic structure and functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol
  • Appearance : White to yellow solid
  • Solubility : Soluble in water, methanol, and ethanol

The compound features a bicyclo[2.2.2]octane framework with an amino group and a carboxylate ester, which are critical for its biological interactions.

This compound interacts with various biological targets, including neurotransmitter systems. It is hypothesized to influence the dopamine and serotonin pathways, which may have implications for mood disorders and other neurological conditions. The specific mechanisms include:

  • Enzyme Modulation : The compound can bind to enzymes, altering their activity.
  • Receptor Interaction : It may act on neurotransmitter receptors, affecting signal transduction pathways.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

  • Neuropharmacological Effects :
    • Studies suggest that similar bicyclic compounds can affect neurotransmitter systems, potentially leading to therapeutic effects in treating anxiety and depression .
    • Its structural similarities to known psychoactive compounds indicate potential utility in neuropharmacology.
  • Anticancer Properties :
    • Preliminary studies have indicated that derivatives of bicyclic compounds can exhibit anticancer activity by inhibiting tumor cell proliferation .
    • Specific investigations into the compound's effect on cell lines have shown promise in modulating cancer cell growth.
  • Transport System Interaction :
    • Research comparing isomeric compounds has demonstrated that the bicyclic structure can interact with amino acid transport systems in tumor cells, suggesting a mechanism for selective uptake inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalInfluences dopamine and serotonin pathways
AnticancerInhibits proliferation of certain cancer cell lines
Amino Acid TransportInteracts with Na+-independent amino acid transport systems

Case Study: Neuropharmacological Potential

A study conducted on structurally similar compounds indicated that they could modulate neurotransmitter levels in animal models, providing insights into the potential antidepressant effects of this compound . The results showed significant changes in behavioral assays indicative of altered mood states.

Case Study: Anticancer Activity

In vitro studies on derivatives of this compound revealed their ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells . The mechanism was linked to apoptosis induction and cell cycle arrest.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride?

The compound is synthesized via the Curtius reaction (using "wet" conditions) and Hofmann rearrangement. For example, m-bicyclo[2.2.2]octane-2,3-dicarboximide undergoes Hofmann rearrangement to yield the cis-3-amino isomer, while the Curtius reaction produces the trans isomer. Reaction conditions (e.g., pH, temperature) must be optimized to minimize epimerization . Enantiomerically pure forms (>99% ee) are achieved via chiral resolution or asymmetric synthesis, as demonstrated in the preparation of ethyl (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride .

Q. What analytical techniques validate the structural integrity and purity of this compound?

Key methods include:

  • 1H/13C-NMR spectroscopy : Coupling constants (e.g., J₁,₂₃) distinguish cis/trans isomers. For instance, trans isomers exhibit distinct splitting patterns compared to cis analogs .
  • Elemental analysis : Confirms empirical formula (e.g., C₁₁H₂₀ClNO₂) and matches calculated vs. observed percentages (e.g., C: 56.52% calculated vs. 56.81% observed) .
  • HPLC with chiral columns : Measures enantiomeric purity (e.g., 99% ee) using ethanol as a mobile phase .

Q. How should this compound be stored to ensure stability?

Store at –20°C in airtight, light-protected containers. The hydrochloride salt form enhances stability compared to free bases. Avoid exposure to moisture, as hygroscopic degradation can alter reactivity .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, general precautions include:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can cis and trans isomers of this compound be differentiated experimentally?

  • Derivatization : React with p-toluenesulfonyl chloride; cis and trans isomers form distinct sulfonamide derivatives with unique melting points and NMR profiles .
  • X-ray crystallography : Resolves absolute configuration, as seen in ethyl (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride crystals .
  • Vibrational circular dichroism (VCD) : Detects subtle stereochemical differences in amide or carboxylate groups .

Q. What strategies enable scalable synthesis of enantiomerically pure forms?

Industrial methods (e.g., patented (2S,3S)-enantiomer synthesis) use chiral auxiliaries or enzymatic resolution. For example, tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate intermediates are hydrolyzed under acidic conditions to yield enantiopure products .

Q. How does the bicyclo[2.2.2]octane scaffold influence pharmacological activity?

The rigid scaffold enhances metabolic stability and receptor binding affinity. Comparative studies with analogs (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride) show that substituent position (3-amino vs. 4-amino) affects solubility and target interactions .

Q. What approaches resolve contradictions in reported synthetic yields or purity?

  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time.
  • Epimerization checks : Perform kinetic studies under varying pH/temperature to identify conditions causing racemization .
  • Batch-to-batch analysis : Compare elemental analysis and NMR data to isolate process-related impurities .

Q. How can impurities arising during synthesis be identified and quantified?

  • LC-MS/MS : Detects byproducts like unreacted dicarboximide or Hofmann rearrangement intermediates.
  • Ion chromatography : Quantifies chloride counterion variability in hydrochloride salts .

Q. What role does the hydrochloride salt play in modulating physicochemical properties?

The hydrochloride form improves aqueous solubility (critical for in vitro assays) and crystallinity. Comparative studies with free-base analogs show differences in melting points (e.g., 193–194°C for the hydrochloride vs. lower values for neutral forms) and bioavailability .

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